molecular formula C15H21N3O2S B2374846 N-butyl-1,3-dimethyl-N-phenyl-1H-pyrazole-4-sulfonamide CAS No. 1170421-35-8

N-butyl-1,3-dimethyl-N-phenyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2374846
CAS No.: 1170421-35-8
M. Wt: 307.41
InChI Key: QSWMVGCRXFWBKQ-UHFFFAOYSA-N
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Description

N-butyl-1,3-dimethyl-N-phenyl-1H-pyrazole-4-sulfonamide is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its sulfonamide group, which is known for its diverse biological activities and applications in various fields such as medicine and agriculture .

Future Directions

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The findings of these studies can be used to develop thermal stability prediction models for similar ILs and provide the necessary foundation for the design and selection of precise processing methods and appropriate safety systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-1,3-dimethyl-N-phenyl-1H-pyrazole-4-sulfonamide typically involves the condensation of 1,3-diketones with arylhydrazines. This reaction is often catalyzed by transition metals or conducted under photoredox conditions . For instance, the condensation of 1,3-diketones with arylhydrazines in the presence of a catalyst like Nano-ZnO can lead to the formation of pyrazole derivatives .

Industrial Production Methods

Industrial production methods for this compound may involve one-pot multicomponent processes, which are advantageous due to their efficiency and cost-effectiveness. These methods often utilize novel reactants and innovative reaction types to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-butyl-1,3-dimethyl-N-phenyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include arylhydrazines, 1,3-diketones, and transition metal catalysts. Reaction conditions may vary, but they often involve the use of photoredox reactions or one-pot multicomponent processes .

Major Products

The major products formed from these reactions are typically pyrazole derivatives, which can exhibit a range of biological activities .

Properties

IUPAC Name

N-butyl-1,3-dimethyl-N-phenylpyrazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2S/c1-4-5-11-18(14-9-7-6-8-10-14)21(19,20)15-12-17(3)16-13(15)2/h6-10,12H,4-5,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSWMVGCRXFWBKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C1=CC=CC=C1)S(=O)(=O)C2=CN(N=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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